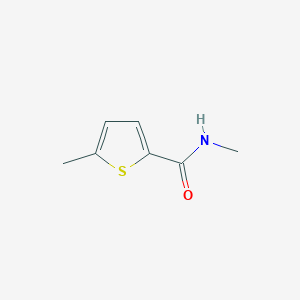
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPPO and is a member of the oxadiazole family. MPPO has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MPPO has been shown to induce oxidative stress in cells, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects
MPPO has been found to have a number of biochemical and physiological effects. In vitro studies have shown that MPPO can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In vivo studies have shown that MPPO can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPPO in lab experiments is its ease of synthesis and availability. MPPO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MPPO is its potential toxicity, which can vary depending on the concentration used.
Direcciones Futuras
There are several future directions for the study of MPPO. One potential area of research is the development of new fluorescent probes based on MPPO for the detection of other metal ions. Another area of research is the development of MPPO-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, MPPO could be further studied for its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, 3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions, the development of anti-cancer agents, and the study of oxidative stress and inflammation. While there are limitations to its use, the future of MPPO research is promising and could lead to significant advancements in various fields.
Métodos De Síntesis
The synthesis of MPPO is a relatively simple process that involves the reaction of 4-methoxybenzohydrazide with propionic anhydride in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form MPPO.
Aplicaciones Científicas De Investigación
MPPO has been found to have a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. MPPO has also been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)12-13-11(14-16-12)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWHAAKAKHRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)





![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)


